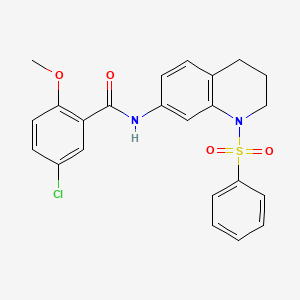

5-chloro-2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-chloro-2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” is an organic compound . It is reported as an intermediate in the synthesis of glyburide .

Molecular Structure Analysis

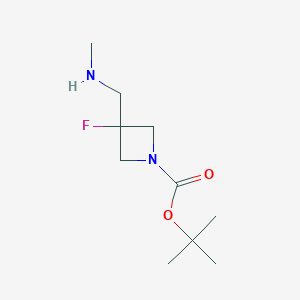

The molecular formula of this compound is C16H16ClNO2 . The molecular weight is 289.76 .

Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 439.0±45.0 °C and a predicted density of 1.192±0.06 g/cm3 . It is slightly soluble in DMSO and methanol . The compound is solid in form .

Aplicaciones Científicas De Investigación

Novel Synthesis Techniques

Research has demonstrated innovative synthesis methods relevant to compounds structurally related to "5-chloro-2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide". For instance, a novel synthesis of 1,2,3,4-tetrahydroquinolines through intramolecular cyclization utilizing the Pummerer reaction, starting from methoxyanilines, offers an efficient method for tetrahydroquinoline synthesis (J. Toda, M. Sakagami, T. Sano, 1999).

Anticancer Applications

The synthesis and biological evaluation of derivatives structurally related to the compound have shown potent cytotoxic activity against various human cancer cell lines. Compounds displaying remarkable cytotoxic activity induced apoptosis and cell cycle arrest, suggesting potential as anticancer agents (P. Ravichandiran et al., 2019).

Diuretic and Antihypertensive Agents

Research on quinazoline derivatives indicates significant diuretic and antihypertensive activities, presenting a promising avenue for the development of new therapeutic agents in these areas (M. Rahman et al., 2014).

Serotonin Receptor Agonists

Benzamide derivatives, similar to the compound of interest, have been synthesized and evaluated for their effects on gastrointestinal motility, acting as selective serotonin 4 receptor agonists. This highlights their potential as prokinetic agents for gastrointestinal disorders (S. Sonda et al., 2004).

Antioxidant and Enzymatic Inhibition

N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamides have shown prominent activity against acetylcholinesterase enzyme, suggesting applications in treating diseases related to oxidative stress and enzymatic dysfunction (A. Fatima et al., 2013).

Phosphodiesterase Inhibition

Phosphodiesterase 4 (PDE4) inhibitors, designed for pulmonary diseases, demonstrate the therapeutic potential of structurally related compounds in treating asthma and chronic obstructive respiratory disease (G. Villetti et al., 2015).

Safety and Hazards

Mecanismo De Acción

Target of Action

It has been reported as an intermediate in the synthesis ofglyburide , a drug used to treat type 2 diabetes . Glyburide primarily targets the sulfonylurea receptor 1 (SUR1) , which is a regulatory subunit of the ATP-sensitive potassium channels .

Mode of Action

This leads to cell depolarization and an influx of calcium ions, triggering insulin release .

Biochemical Pathways

The compound likely affects the insulin signaling pathway , given its association with glyburide. By promoting insulin release, it can enhance the uptake of glucose by cells, reduce gluconeogenesis in the liver, and modulate lipid metabolism .

Pharmacokinetics

It is excreted in the bile and urine .

Result of Action

If it shares a similar mechanism with glyburide, it might promote insulin release, leading to decreased blood glucose levels .

Propiedades

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-5-chloro-2-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN2O4S/c1-30-22-12-10-17(24)14-20(22)23(27)25-18-11-9-16-6-5-13-26(21(16)15-18)31(28,29)19-7-3-2-4-8-19/h2-4,7-12,14-15H,5-6,13H2,1H3,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDXPUHVTMCDEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2362007.png)

![Allyl 2-(isobutylthio)-7-methyl-5-(3-methyl-2-thienyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2362009.png)

![5,6,7,8,9,10-Hexahydrocyclohepta[b]indole-2-sulfonyl chloride](/img/structure/B2362016.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea](/img/structure/B2362020.png)

![N-(2-methoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2362021.png)

![3-(3,4-dimethylphenyl)-1-(4-nitrobenzyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2362023.png)

![2-Chloro-1-(6-phenylmethoxy-2-azaspiro[3.3]heptan-2-yl)propan-1-one](/img/structure/B2362025.png)